molecular formula C17H20ClN3O3 B2386522 N-(2-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide CAS No. 749215-81-4

N-(2-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

Cat. No.: B2386522
CAS No.: 749215-81-4
M. Wt: 349.82
InChI Key: ZZRXABZYIADLPF-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a spirocyclic hydantoin derivative characterized by a 1,3-diazaspiro[4.5]decane core with a 2-chlorophenylacetamide substituent.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O3/c1-11-6-8-17(9-7-11)15(23)21(16(24)20-17)10-14(22)19-13-5-3-2-4-12(13)18/h2-5,11H,6-10H2,1H3,(H,19,22)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRXABZYIADLPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide typically involves multiple steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom with a 2-chlorophenyl group using a halogenation reaction.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(2-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery.

    Medicine: It could be investigated for its potential therapeutic effects.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Variations in the Aromatic Acetamide Substituent

The 2-chlorophenyl group distinguishes the target compound from analogs with substitutions at other positions or with alternative functional groups:

  • N-(4-Chlorophenyl) variant (CAS 785706-83-4): Substitution at the para position instead of ortho may alter steric interactions and electronic effects .
  • N-(2-Ethylphenyl) variant (C₁₉H₂₅N₃O₃, MW 343.40): An ethyl group introduces bulkiness, which could affect binding pocket accommodation .

Modifications in the Spiro Core

  • 8-Methyl vs. 8-Ethyl : describes a compound with an 8-ethyl group (C₁₈H₂₃N₃O₃), which may increase hydrophobicity and alter metabolic stability compared to the 8-methyl group in the target compound.
  • Fluorophenoxyethyl Extension: Compounds in feature a 4-fluorophenoxyethyl chain on the spiro nitrogen, introducing aryl ether linkages that could enhance target engagement through π-π interactions .

Functional Group Additions

  • Benzyl Substitution : N-Benzyl analogs (e.g., C₁₉H₂₃N₃O₃, MW 343.40) replace the arylacetamide with a benzyl group, drastically altering polarity and pharmacophore geometry .
  • Sulfonamide Linkers : highlights a sulfonamide derivative (C₂₃H₂₆FN₃O₅S), where the sulfonyl group may improve solubility and hydrogen-bonding capacity .

Physicochemical and Spectral Properties

Melting Points and Stability

  • The N-(4-methoxyphenyl) analog melts at 274°C (), while the N-(2-ethylphenyl) variant melts at 231°C (), suggesting that electron-donating groups lower melting points relative to chloro-substituted analogs.

Spectroscopic Data

  • IR Spectroscopy : Stretching frequencies for C=O (1660–1664 cm⁻¹) and C≡N (2212–2214 cm⁻¹) are consistent across hydantoin derivatives ().
  • ¹H-NMR : Spiro methyl groups resonate at δ 2.30–2.50 ppm, while aromatic protons for chlorophenyl appear as multiplets at δ 7.20–7.92 ppm ().

Comparative Data Table

Compound Name Substituent (R) Molecular Formula MW Bioactivity Key Reference
Target Compound 2-Chlorophenyl C₁₈H₂₁ClN₃O₃ ~362 N/A (Inferred enzyme inhibition)
N-(4-Chlorophenyl) analog 4-Chlorophenyl C₁₈H₂₁ClN₃O₃ 362.8 Not reported
N-(4-Methoxyphenyl) analog 4-Methoxyphenyl C₁₈H₂₃N₃O₄ 345.4 Not reported
N-(2-Ethylphenyl) analog 2-Ethylphenyl C₁₉H₂₅N₃O₃ 343.4 Not reported
N-Benzyl analog Benzyl C₁₉H₂₃N₃O₃ 343.4 Not reported
Fluorophenoxyethyl-spiro derivative 4-Fluorophenoxy C₂₃H₂₆FN₃O₅S 475.5 Sulfonamide-linked bioactivity

Biological Activity

N-(2-chlorophenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, including detailed findings from various studies, potential mechanisms of action, and comparative analyses with other compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C_{15}H_{16}ClN_{3}O_{4}
  • Molecular Weight : 335.76 g/mol
  • Structural Characteristics : The presence of a chlorophenyl group and a diazaspiro framework contributes to its unique pharmacological properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of similar compounds, suggesting that derivatives with chlorophenyl moieties exhibit notable activity against various bacterial strains. For instance:

  • Gram-positive bacteria : Compounds similar to this compound have shown effectiveness against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

Anticancer Activity

Research indicates that derivatives of this compound may possess cytotoxic effects against cancer cell lines. A comparative study found that certain derivatives demonstrated submicromolar activity against cancer cells while maintaining low toxicity to normal cells . The structure-activity relationship (SAR) suggests that modifications in the side chains can enhance biological efficacy.

The mechanisms by which this compound exerts its effects may involve:

  • Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall formation.
  • Apoptosis Induction in Cancer Cells : Evidence suggests that certain derivatives can trigger programmed cell death pathways in malignant cells.

Comparative Analysis with Other Compounds

Compound NameActivity TypeKey Findings
4-ChlorocinnamanilidesAntimicrobialEffective against S. aureus and MRSA with broad-spectrum activity
3,4-DichlorocinnamanilidesAntimicrobialHigher efficacy than 4-chlorocinnamanilides; effective against resistant strains
Other diazaspiro compoundsAnticancerShowed significant cytotoxicity; potential for development as anticancer agents

Case Studies

  • Study on Antimicrobial Efficacy : A series of synthesized compounds were tested against various bacterial strains, revealing that those with structural similarities to this compound exhibited promising antibacterial properties comparable to clinically used antibiotics .
  • Cytotoxicity Assessment : In vitro studies demonstrated that certain derivatives displayed selective toxicity towards cancer cell lines while sparing normal cells, indicating a potential therapeutic window for further development .

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